octyl 3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acrylate
Overview
Description
Octyl 3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acrylate, also known as ODPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ODPA is an acrylate ester that is used in the synthesis of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of octyl 3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acrylate is not well understood. However, it is believed that this compound acts as a cross-linking agent, forming covalent bonds between polymer chains. This cross-linking results in the formation of a three-dimensional network that enhances the mechanical properties of the resulting material.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that this compound is not toxic to cells and has low cytotoxicity. This compound has also been shown to have low skin irritation potential, making it a safe candidate for use in cosmetic formulations.
Advantages and Limitations for Lab Experiments
One of the main advantages of octyl 3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acrylate is its high reactivity, which makes it an ideal candidate for use in various applications. This compound is also stable under a wide range of conditions, making it easy to handle and store. However, one of the limitations of this compound is its high cost, which may limit its use in certain applications.
Future Directions
There are several future directions for research on octyl 3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acrylate. One direction is to investigate its potential applications in the field of biomedical engineering, where its high reactivity and low toxicity make it a promising candidate for use in tissue engineering applications. Another direction is to investigate the use of this compound in the synthesis of novel materials with unique properties, such as self-healing materials and shape-memory polymers. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in various fields.
Scientific Research Applications
Octyl 3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acrylate has been extensively studied for its applications in various scientific fields. In the field of polymer science, this compound is used in the synthesis of polymers with unique properties, such as high glass transition temperatures and good adhesion to various substrates. This compound is also used in the synthesis of coatings and adhesives, where its high reactivity and low volatility make it an ideal candidate for use in these applications.
Properties
IUPAC Name |
octyl (E)-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-3-4-5-6-7-8-11-22-14(19)10-9-13-12(2)17-16(21)18-15(13)20/h9-10H,3-8,11H2,1-2H3,(H2,17,18,20,21)/b10-9+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFOUVZWWJDXIT-MDZDMXLPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C=CC1=C(NC(=O)NC1=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCOC(=O)/C=C/C1=C(NC(=O)NC1=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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